2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-
Brand Name: Vulcanchem
CAS No.: 64339-95-3
VCID: VC21081677
InChI: InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1
SMILES: C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3
Molecular Formula: C18H12O7
Molecular Weight: 340.3 g/mol

2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-

CAS No.: 64339-95-3

Cat. No.: VC21081677

Molecular Formula: C18H12O7

Molecular Weight: 340.3 g/mol

* For research use only. Not for human or veterinary use.

2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- - 64339-95-3

Specification

CAS No. 64339-95-3
Molecular Formula C18H12O7
Molecular Weight 340.3 g/mol
IUPAC Name [(3R,4R)-4-benzoyloxy-2,5-dioxooxolan-3-yl] benzoate
Standard InChI InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1
Standard InChI Key OXIKRMSPXYQFOT-ZIAGYGMSSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](C(=O)OC2=O)OC(=O)C3=CC=CC=C3
SMILES C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3

Introduction

ParameterIdentifierSource
CAS Registry Number64339-95-3
IUPAC Name[(3R,4R)-4-benzoyloxy-2,5-dioxooxolan-3-yl] benzoate
Common Names(+)-Dibenzoyl-L-tartaric anhydride
(3R,4R)-3,4-Bis(benzoyloxy)dihydro-2,5-furandione
(2R,3R)-Di-O-benzoyltartaric anhydride
(+)-Tartaric anhydride dibenzoate
Molecular FormulaC₁₈H₁₂O₇
InChI KeyOXIKRMSPXYQFOT-ZIAGYGMSSA-N
SMILESO=C(O[C@@H]1C@@HC(=O)OC1=O)C1=CC=CC=C1

The variety of names reflects the compound's presence across different chemical disciplines and applications, from organic synthesis to pharmaceutical development.

Physical and Chemical Properties

Basic Physical Properties

2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- exhibits distinct physical properties that are important for understanding its behavior in various applications.

Table 2: Physical Properties

PropertyValueSource
Molecular Weight340.3 g/mol
Physical StateCrystalline solid
ColorNot specified in sources-
Melting Point174°C (Fisher Scientific)
191.1-191.2°C (CAS)
SolubilitySoluble in ethyl ether
Limited solubility in water
Optical RotationPositive (+)

The discrepancy in melting point values reported by different sources may be attributed to varying degrees of purity or different crystalline forms of the compound. The positive optical rotation is consistent with its (3R,4R) stereochemistry and derivation from L-tartaric acid .

Chemical Reactivity

The chemical behavior of this compound is characterized by the reactivity of its functional groups:

  • The anhydride group is susceptible to hydrolysis, particularly in aqueous environments, leading to the formation of the corresponding dibenzoyl tartaric acid .

  • The benzoyloxy (benzoate ester) groups can participate in transesterification reactions under appropriate conditions.

  • The compound's defined stereochemistry makes it effective for diastereomeric interactions with racemic compounds, facilitating their resolution .

Structural Characteristics

Molecular Structure

The structure of 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- features a five-membered furandione (anhydride) ring with two benzoyloxy groups attached at positions 3 and 4 . The core of the molecule is derived from tartaric acid, with the carboxylic acid groups forming an anhydride ring and the hydroxyl groups esterified with benzoyl groups .

Stereochemistry

The stereochemical designation (3R,4R)- is crucial to understanding this compound's properties and applications. It indicates:

  • The molecule has two stereogenic centers at positions 3 and 4 of the furandione ring.

  • Both centers have the R configuration according to the Cahn-Ingold-Prelog priority rules.

  • This specific stereochemistry gives the compound its positive optical rotation and determines its behavior in asymmetric reactions .

The compound's stereochemistry is directly related to its derivation from L-tartaric acid, retaining the configuration of the parent compound while incorporating the benzoyloxy groups and anhydride formation .

Key Functional Groups

The compound contains several important functional groups that define its chemical behavior:

  • A cyclic anhydride (furandione) core that is reactive toward nucleophiles, particularly in hydrolysis reactions.

  • Two benzoate ester (benzoyloxy) groups at positions 3 and 4, which can participate in transesterification and hydrolysis.

  • Two stereogenic centers that give the molecule its specific three-dimensional shape and optical activity .

These functional groups work together to create the compound's unique chemical profile and utility in organic synthesis.

Synthesis Methods

Classical Synthesis Routes

The synthesis of 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- typically involves the reaction of tartaric acid derivatives with benzoyl chloride or equivalent reagents under controlled conditions. Several approaches have been documented in the literature:

From L-Tartaric Acid

The traditional synthesis route starts with L-tartaric acid:

  • L-Tartaric acid is treated with benzoyl chloride in the presence of a base (typically triethylamine) to esterify the hydroxyl groups.

  • This forms L-dibenzoyl tartaric acid as an intermediate.

  • The intermediate is then treated with dehydrating agents such as thionyl chloride to form the anhydride ring structure .

From Racemic Tartaric Acid

An alternative approach involves:

  • Reacting (±)-DL-tartaric acid with dibenzoyl chloride in the presence of triethylamine.

  • This produces a mixture of stereoisomers.

  • The desired (3R,4R)- isomer can then be isolated through methods such as selective crystallization or chromatography .

Modern Synthetic Approaches

Recent developments in the synthesis of this compound focus on improving efficiency and yield:

  • Use of Lewis acid catalysts to enhance the esterification reaction between tartaric acid and benzoyl chloride .

  • Employment of toluene as a solvent for improved reaction efficiency and product isolation .

  • Optimized reaction conditions to minimize side products and maximize stereochemical purity .

One specific method mentioned in the literature involves:

  • Using L-tartaric acid, benzoyl chloride, and thionyl chloride as raw materials.

  • Employing a Lewis acid catalyst.

  • Conducting the reaction in toluene as the solvent.

  • Performing esterification followed by anhydrization.

  • Purifying the product to obtain high-quality 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- .

Applications in Research and Industry

As a Chiral Resolving Agent

One of the primary applications of 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- is as a chiral resolving agent for racemic mixtures . Its well-defined stereochemistry allows it to:

  • Form diastereomeric salts or complexes with racemic compounds, which can then be separated based on their different physical properties.

  • Enable the separation of enantiomers in racemic mixtures through selective crystallization or other separation techniques.

  • Facilitate the resolution of various types of chiral compounds, including amines, alcohols, and carboxylic acids .

A specific example mentioned in the search results is its use in the separation of racemic (3R,4S)-3-acetamido-4-allyl-N-(tert-butyl)pyrrolidine-3-carboxamide and (3S,4R)-3-acetamido-4-allyl-N-(tert-butyl)pyrrolidine-3-carboxamide .

In Asymmetric Synthesis

The compound plays a significant role in asymmetric synthesis:

  • It serves as a chiral auxiliary in stereoselective reactions, directing the formation of new stereogenic centers.

  • It is used for the preparation of optically active phosphonic acids, phosphites, and triflates, which are valuable intermediates in organic synthesis .

  • It facilitates stereoselective transformations in the synthesis of complex molecules with defined stereochemistry .

Pharmaceutical Applications

In pharmaceutical research and development, 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- has several important applications:

  • It contributes to the synthesis of chiral pharmaceutical intermediates, helping to develop single-enantiomer drugs with improved efficacy and safety profiles .

  • Its structural properties allow for effective interactions with biological targets, making it relevant in drug formulation studies.

  • It plays a role in the development of stereoselective synthetic routes to complex drug molecules .

Comparative Analysis

Comparison with Related Compounds

To understand the unique properties and advantages of 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-, it is valuable to compare it with related compounds:

Table 3: Comparative Analysis with Related Compounds

Property2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)-Dibenzoyl-D-tartaric anhydrideTartaric acid anhydride
Stereochemistry(3R,4R) configuration(3S,4S) configurationVarious forms possible
Optical Rotation(+) Positive(-) NegativeDepends on form
ApplicationsChiral resolution, asymmetric synthesisSimilar applications with opposite stereoselectivityLimited stereoselectivity
ReactivityReactive at anhydride and ester groupsSimilar reactivity patternHigher reactivity at anhydride group

This comparison highlights the unique position of 2,5-Furandione, 3,4-bis(benzoyloxy)dihydro-, (3R,4R)- in organic synthesis, particularly for applications requiring specific stereochemical outcomes.

Advantages and Limitations

The compound offers several advantages for research and industrial applications:

Advantages:

  • Well-defined stereochemistry for precise control in asymmetric synthesis

  • Stability under proper storage conditions

  • Versatile reactivity profile allowing for diverse transformations

  • Effective as a resolving agent for racemic mixtures

Limitations:

  • Sensitivity to hydrolysis in aqueous environments

  • Specific handling and storage requirements

  • May require careful purification for sensitive applications

  • Limited water solubility may restrict certain applications

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